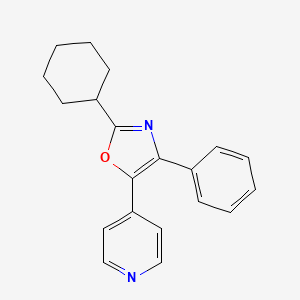
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester (9CI) is a chemical compound with the molecular formula C4H10N2O4S It is a derivative of carbamic acid and is characterized by the presence of an aminosulfonyl group and an isopropyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester typically involves the reaction of carbamic acid derivatives with appropriate reagents. One common method is the reaction of carbamic acid with isopropyl alcohol in the presence of a catalyst to form the isopropyl ester. The addition of an aminosulfonyl group can be achieved through sulfonation reactions using sulfonyl chlorides or sulfonic acids under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as esterification, sulfonation, and purification through distillation or crystallization. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the aminosulfonyl group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamates or sulfonamides.
Aplicaciones Científicas De Investigación
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential as a biochemical probe or inhibitor in enzymatic reactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, coatings, and other materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of carbamic acid, (aminosulfonyl)-, 1-methylethyl ester involves its interaction with molecular targets such as enzymes or receptors. The aminosulfonyl group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or modulation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active carbamic acid derivative, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, phenyl-, 1-methylethyl ester: Similar in structure but with a phenyl group instead of an aminosulfonyl group.
Carbamic acid, ethyl-, 2-(1-methylethyl)phenyl ester: Contains an ethyl ester and a phenyl group, differing in ester and substituent groups.
Uniqueness
Carbamic acid, (aminosulfonyl)-, 1-methylethyl ester is unique due to the presence of the aminosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for specific interactions with biological targets, making it valuable for various applications.
Propiedades
Número CAS |
680860-54-2 |
|---|---|
Fórmula molecular |
C4H10N2O4S |
Peso molecular |
182.20 g/mol |
Nombre IUPAC |
propan-2-yl N-sulfamoylcarbamate |
InChI |
InChI=1S/C4H10N2O4S/c1-3(2)10-4(7)6-11(5,8)9/h3H,1-2H3,(H,6,7)(H2,5,8,9) |
Clave InChI |
CAJYFXZTNVODDF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)NS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


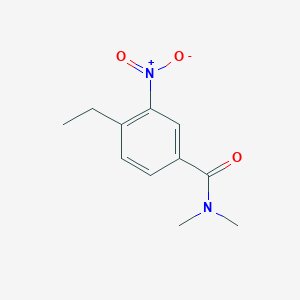
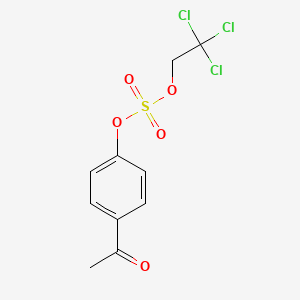
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
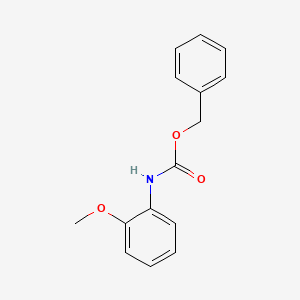
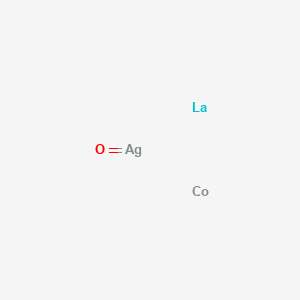
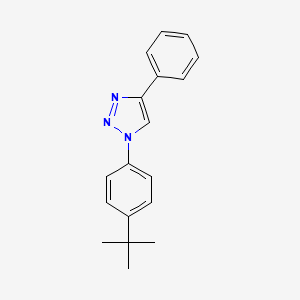
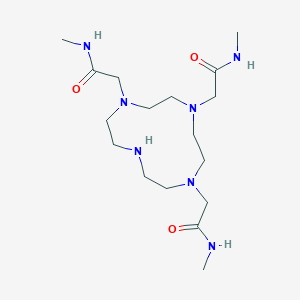
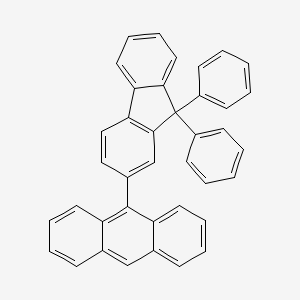
![2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane](/img/structure/B12522786.png)
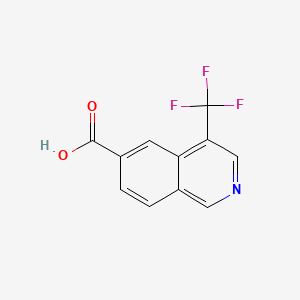
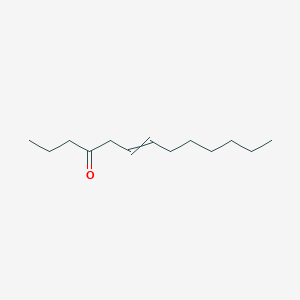
![4-{[2,5-Bis(octyloxy)-4-(phenylethynyl)phenyl]ethynyl}-2,2'-bipyridine](/img/structure/B12522811.png)
